3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 946347-01-9
VCID: VC4506675
InChI: InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)21-10-12-24(31-2)25(17-21)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3
SMILES: CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4
Molecular Formula: C25H35N3O4S
Molecular Weight: 473.63

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

CAS No.: 946347-01-9

Cat. No.: VC4506675

Molecular Formula: C25H35N3O4S

Molecular Weight: 473.63

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide - 946347-01-9

Specification

CAS No. 946347-01-9
Molecular Formula C25H35N3O4S
Molecular Weight 473.63
IUPAC Name 3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Standard InChI InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)21-10-12-24(31-2)25(17-21)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3
Standard InChI Key NITAASMHSLICBP-UHFFFAOYSA-N
SMILES CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4

Introduction

Pharmacological Relevance

Sulfonamide derivatives like this compound are widely recognized for their therapeutic potential. The structural features suggest possible applications in:

  • Anticancer activity: Sulfonamides have been shown to inhibit carbonic anhydrase enzymes, which are overexpressed in certain tumors .

  • Antimicrobial properties: The sulfonamide group is a hallmark of many antibiotics.

  • Neurological applications: The presence of a tetrahydroquinoline moiety indicates potential interactions with neurotransmitter systems.

Enzyme Inhibition

The compound's structural similarity to other sulfonamides suggests it may act as an inhibitor of enzymes such as carbonic anhydrase or lipoxygenase, which are involved in inflammation and cancer progression .

Synthesis Pathways

Although specific synthetic routes for this compound are not directly available, its preparation would likely involve:

  • Formation of the benzenesulfonamide core: Reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine.

  • Introduction of the tetrahydroquinoline moiety: Using alkylation or reductive amination techniques.

  • Attachment of the piperidine group: Via nucleophilic substitution or coupling reactions.

These steps would require careful optimization to ensure high yield and purity.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be used:

  • Nuclear Magnetic Resonance (NMR): To determine the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups such as sulfonamide (-SO₂NH).

  • X-ray Crystallography: For detailed structural analysis if crystalline samples are available.

Data Table

PropertyDescription
Molecular FormulaC22H32N3O4S
Molecular Weight~436 g/mol
Functional GroupsMethoxy (-OCH₃), Sulfonamide (-SO₂NH), Piperidine
Potential TargetsCarbonic anhydrase, Lipoxygenase
ApplicationsAnticancer, Antimicrobial, Neurological research
Analytical TechniquesNMR, MS, IR, X-ray Crystallography

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